![molecular formula C16H12ClN3O2S B2941758 N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872704-78-4](/img/structure/B2941758.png)
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as CFPSA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CFPSA is a sulfanylacetamide derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not yet fully understood. However, it has been suggested that N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide exerts its anti-cancer activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been suggested to exhibit its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has also been shown to reduce the levels of pro-inflammatory cytokines and exhibit anti-inflammatory properties. In addition, N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been suggested to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide also has some limitations, including its cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. One area of research could focus on the optimization of the synthesis method to improve the yield and reduce the cost of N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. Another area of research could focus on the development of novel derivatives of N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide with improved activity and selectivity. In addition, further studies could investigate the potential applications of N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide in other fields, such as cardiovascular disease and diabetes. Finally, research could focus on the development of new drug delivery systems for N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide to improve its bioavailability and reduce its side effects.
Synthesis Methods
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been synthesized using various methods, including the reaction of 4-chloroaniline with furan-2-carbaldehyde, followed by the reaction with pyridazine-3-thiol and acetic anhydride. The reaction is carried out in the presence of a catalyst, such as sodium acetate or triethylamine, and a solvent, such as acetonitrile or dimethylformamide. The reaction is then followed by purification using column chromatography or recrystallization.
Scientific Research Applications
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has also been shown to possess anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines. In addition, N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQCNAPTAPVCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

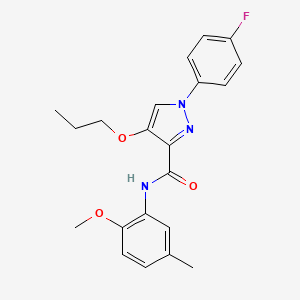
![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)
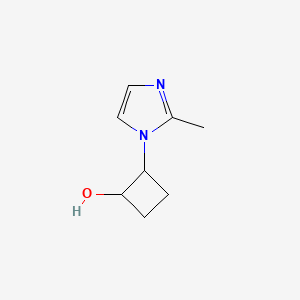
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)
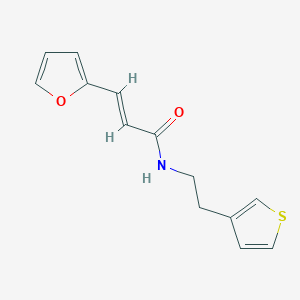
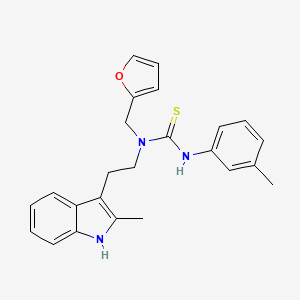

![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)
![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)

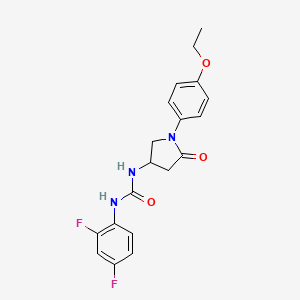
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)